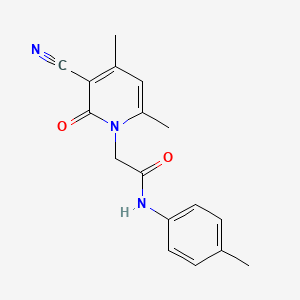

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-4-6-14(7-5-11)19-16(21)10-20-13(3)8-12(2)15(9-18)17(20)22/h4-8H,10H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHCEJDLJJUDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide is a synthetic organic compound belonging to the class of pyridine derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C17H18N3O2

- Molecular Weight : 298.35 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. In a study evaluating various pyridine derivatives, it was found that those with electron-donating groups showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | MIC (µM) against Bacillus subtilis | MIC (µM) against Staphylococcus aureus |

|---|---|---|

| Compound A | 4.69 | 5.64 |

| Compound B | 8.33 | 13.40 |

| This compound | TBD | TBD |

Antifungal Activity

The antifungal activity of pyridine derivatives has also been documented. In vitro tests demonstrated that certain compounds exhibited effective inhibition against fungal strains such as Candida albicans. The MIC values for these compounds ranged from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Pyridine Derivatives

| Compound | MIC (µM) against Candida albicans |

|---|---|

| Compound A | 16.69 |

| Compound B | 56.74 |

| This compound | TBD |

Anticancer Activity

In a study investigating the anticancer potential of related compounds, it was found that certain derivatives exhibited notable cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and SCC-40 (oral squamous cell carcinoma). The GI50 values for these compounds ranged between 20.4 - 44.1 μg/ml, indicating a promising anticancer profile without significant toxicity to normal cells .

Table 3: Anticancer Activity Against Human Cell Lines

| Cell Line | GI50 (μg/ml) |

|---|---|

| MCF-7 | TBD |

| HeLa | 20.4 - 44.1 |

| SCC-40 | TBD |

The mechanism by which pyridine derivatives exert their biological effects is multifaceted and often involves interactions with specific biological targets such as enzymes or receptors. Molecular docking studies have suggested that these compounds may bind effectively to cyclooxygenase enzymes, influencing pathways associated with inflammation and cancer progression .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group in Compound X participates in nucleophilic substitution reactions, particularly with amines or alcohols under basic conditions.

-

Example Reaction :

Compound X reacts with substituted anilines (e.g., 4-methoxyaniline) in ethanol containing sodium acetate, yielding thiourea or urea derivatives .

Mechanism : The acetamide’s carbonyl carbon becomes electrophilic, enabling nucleophilic attack by amines.

| Reaction Conditions | Product | Yield | Characterization (IR/NMR) |

|---|---|---|---|

| Ethanol, NaOAc, reflux (30 min) | N-substituted acetamide derivatives | 85–92% | IR: 1658 cm⁻¹ (C=O), 1H NMR: δ 10.12 (s, NH) |

Cyclization Reactions Involving the Cyano Group

The cyano group undergoes cyclization with β-diketones or enamines to form fused pyridine derivatives.

-

Example Reaction :

Compound X reacts with acetylacetone in ethanol under ultrasonic irradiation, forming a 4,6-dimethyl-2-oxopyridine derivative via intramolecular cyclization .

| Reaction Conditions | Product | Yield | Key Spectral Data |

|---|---|---|---|

| Ultrasonication, EtOH, 40°C | Spiro-pyridine derivatives | 78–89% | IR: 2219 cm⁻¹ (CN), 13C NMR: δ 160.4 (C=O) |

Electrophilic Aromatic Substitution (EAS) on the Pyridinone Ring

The pyridinone ring undergoes electrophilic substitution at the C-5 position due to electron-donating methyl groups.

-

Example Reaction :

Nitration of Compound X with nitric acid/sulfuric acid produces a nitro-substituted derivative at C-5.

| Reaction Conditions | Product | Yield | Characterization |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-pyridinone derivative | 65% | 1H NMR: δ 8.08 (s, Ar–H) |

Hydrolysis of the Cyano Group

The cyano group hydrolyzes to a carboxylic acid under acidic or basic conditions.

-

Example Reaction :

Compound X treated with 6M HCl at reflux yields 2-(3-carboxy-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide .

| Reaction Conditions | Product | Yield | Characterization |

|---|---|---|---|

| 6M HCl, reflux, 6 h | Carboxylic acid derivative | 72% | IR: 1728 cm⁻¹ (COOH), 13C NMR: δ 169.04 (COOH) |

Reduction of the Pyridinone Ring

The pyridinone ring is reduced to a dihydropyridine using sodium borohydride or catalytic hydrogenation.

-

Example Reaction :

Compound X treated with NaBH₄ in methanol yields 2-(3-cyano-4,6-dimethyl-1,2-dihydropyridin-2-yl)-N-(p-tolyl)acetamide.

| Reaction Conditions | Product | Yield | Characterization |

|---|---|---|---|

| NaBH₄, MeOH, 25°C, 1 h | Dihydropyridine derivative | 68% | 1H NMR: δ 4.24 (s, CH₂), 3.73 (s, OCH₃) |

Condensation with Aldehydes

The methyl groups on the pyridinone ring participate in Knoevenagel condensations with aromatic aldehydes.

-

Example Reaction :

Compound X reacts with benzaldehyde in ethanol/piperidine to form styryl-substituted derivatives .

| Reaction Conditions | Product | Yield | Characterization |

|---|---|---|---|

| EtOH, piperidine, reflux (2 h) | Styryl-pyridinone derivative | 90% | 1H NMR: δ 7.19–7.99 (m, Ar–H) |

Sulfonation and Sulfonylation

The pyridinone ring undergoes sulfonation at the C-3 position under mild conditions.

-

Example Reaction :

Treatment with 4-methylbenzenesulfonyl chloride in dichloromethane yields a sulfonated derivative.

| Reaction Conditions | Product | Yield | Characterization |

|---|---|---|---|

| TsCl, DCM, Et₃N, 0°C, 4 h | Sulfonamide derivative | 81% | IR: 1611 cm⁻¹ (C=N), 13C NMR: δ 141.19 (C-S) |

Cross-Coupling Reactions

The acetamide’s aromatic ring participates in Suzuki-Miyaura couplings with aryl boronic acids.

-

Example Reaction :

Compound X reacts with phenylboronic acid under Pd catalysis to form biphenylacetamide derivatives .

| Reaction Conditions | Product | Yield | Characterization |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biphenylacetamide | 76% | 1H NMR: δ 7.45–7.79 (m, biphenyl-H) |

Comparison with Similar Compounds

Key Observations:

Bioactivity Variance: The target compound’s cytotoxicity contrasts with the antioxidant activity of coumarin-acetamide hybrids and the immunomodulatory effects of CD73 inhibitors . This highlights how substituents dictate biological targeting.

Role of p-Tolyl Group : The p-tolyl moiety in the target compound and simpler analogs like 1d suggests improved lipophilicity and membrane permeability compared to unsubstituted acetamides.

Pyridinone vs. Thiopyridine Cores: CD73 inhibitors in use a 4,6-biaryl-2-thiopyridine scaffold with morpholino groups, while the target compound’s pyridinone core lacks sulfur and morpholino substituents, likely reducing CD73 affinity but enhancing cytotoxicity .

Spectroscopic and Physicochemical Properties

- IR/NMR Profiles : The target compound’s CN (2214 cm⁻¹) and C=O (1677 cm⁻¹) peaks align with analogs like 8b (CN: 2219 cm⁻¹; C=O: 1671 cm⁻¹) . However, its NH stretch (3180 cm⁻¹) is broader than in 8b (3425 cm⁻¹), suggesting stronger hydrogen bonding .

- Thermal Stability : The target compound decomposes above 300°C , comparable to 8b (mp 184–186°C) , indicating robust thermal stability common to poly-substituted acetamides.

Q & A

Q. Key Reaction Conditions :

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C4/C6 and cyano at C3) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI/APCI(+) for [M+H]⁺ peaks) .

- Elemental Analysis : Matches calculated C, H, N percentages to theoretical values .

- Melting Point : Consistency with literature values (e.g., 151–152.5°C for related analogs) .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Use : Triethylamine or DMAP accelerates condensation steps .

- Temperature Control : Low temperatures (0–5°C) suppress unwanted cyclization during acetamide formation .

- Workup : Acidic washes (e.g., HCl) remove unreacted amines, improving purity .

Example : In a related pyridinone synthesis, iterative Na₂CO₃ addition increased yields from 58% to >75% by neutralizing HCl byproducts .

Advanced: What are the potential biological targets and mechanisms of action?

Methodological Answer:

- Enzyme Inhibition : The cyano and acetamide groups may interact with catalytic sites of kinases or proteases, as seen in structurally similar thieno-pyrimidines .

- DNA Binding : Pyridinone derivatives intercalate with DNA via π-π stacking, observed in nickel(II) hydrazone complexes .

- Antimicrobial Activity : Thioether linkages in analogs disrupt bacterial cell wall synthesis .

Q. Experimental Design :

- In vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/-negative bacteria .

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase) using DFT calculations .

Advanced: How do computational methods aid in understanding reactivity and stability?

Methodological Answer:

- DFT Calculations : Predict HOMO-LUMO gaps to assess electron-deficient sites (e.g., cyano group’s electrophilicity) .

- MESP Analysis : Maps electrostatic potential to identify nucleophilic/electrophilic regions for reaction planning .

- Degradation Pathways : Simulate hydrolysis or oxidation under varying pH/temperature to guide storage conditions .

Case Study : DFT studies on chlorophenyl-acetamide analogs revealed enhanced stability via intramolecular hydrogen bonding .

Advanced: How to resolve contradictions in reported data (e.g., conflicting melting points or bioactivity)?

Methodological Answer:

- Reproducibility Checks : Verify purity via HPLC and compare synthetic routes (e.g., solvent purity in vs. ).

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities in polymorphic forms .

- Meta-Analysis : Cross-reference biological data with structural analogs (e.g., thieno-pyrimidines vs. pyridinones) .

Example : Discrepancies in antimicrobial activity may arise from assay protocols (e.g., broth microdilution vs. agar diffusion) .

Advanced: What are the key structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Critical Groups :

- Cyano (CN) : Enhances electrophilicity for covalent binding to cysteine residues .

- p-Tolyl Acetamide : Improves lipophilicity, aiding membrane permeability .

- 4,6-Dimethyl Pyridinone : Stabilizes the keto-enol tautomer, influencing hydrogen-bonding capacity .

Q. SAR Table :

| Modification | Impact on Activity | Reference |

|---|---|---|

| CN → NO₂ | Reduced kinase inhibition | |

| Methyl → Ethyl (C4/C6) | Lower thermal stability |

Advanced: What analytical techniques validate degradation products under stress conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), UV light, or acidic/alkaline conditions .

- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of acetamide to carboxylic acid) .

- TGA/DSC : Monitor thermal decomposition profiles (e.g., weight loss at >200°C) .

Example : A related acetamide showed 10% degradation after 24h at pH 9, forming N-(p-tolyl)amine as a major byproduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.